ethyl (2E)-3-(methylsulfanyl)-2-nitro-3-(phenylamino)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2E)-3-(methylsulfanyl)-2-nitro-3-(phenylamino)prop-2-enoate is an organic compound with a complex structure that includes a nitro group, a phenylamino group, and a methylsulfanyl group
Preparation Methods
The synthesis of ethyl (2E)-3-(methylsulfanyl)-2-nitro-3-(phenylamino)prop-2-enoate typically involves multi-step organic reactions. One common method includes the reaction of ethyl acetoacetate with methylthiol and nitrobenzene under specific conditions to form the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Ethyl (2E)-3-(methylsulfanyl)-2-nitro-3-(phenylamino)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the conversion of the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur, where the nitro group or the phenylamino group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl (2E)-3-(methylsulfanyl)-2-nitro-3-(phenylamino)prop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (2E)-3-(methylsulfanyl)-2-nitro-3-(phenylamino)prop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The nitro group and the phenylamino group play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl (2E)-3-(methylsulfanyl)-2-nitro-3-(phenylamino)prop-2-enoate can be compared with similar compounds such as:
Ethyl 2-{hydroxy[4-(methylsulfanyl)phenyl]methyl}prop-2-enoate: This compound has a similar structure but with a hydroxy group instead of a nitro group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H14N2O4S |
---|---|
Molecular Weight |
282.32 g/mol |
IUPAC Name |
ethyl (E)-3-anilino-3-methylsulfanyl-2-nitroprop-2-enoate |
InChI |
InChI=1S/C12H14N2O4S/c1-3-18-12(15)10(14(16)17)11(19-2)13-9-7-5-4-6-8-9/h4-8,13H,3H2,1-2H3/b11-10+ |
InChI Key |
OTBRPYKHBLHKOX-ZHACJKMWSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C(/NC1=CC=CC=C1)\SC)/[N+](=O)[O-] |
Canonical SMILES |
CCOC(=O)C(=C(NC1=CC=CC=C1)SC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.